2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE 2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE
Brand Name: Vulcanchem
CAS No.: 1448065-92-6
VCID: VC5890537
InChI: InChI=1S/C14H13ClFNO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-3-2-10(16)6-12(11)15/h2-6,8,13H,7H2,1H3,(H,17,18)
SMILES: COC(CNC(=O)C1=C(C=C(C=C1)F)Cl)C2=CSC=C2
Molecular Formula: C14H13ClFNO2S
Molecular Weight: 313.77

2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE

CAS No.: 1448065-92-6

Cat. No.: VC5890537

Molecular Formula: C14H13ClFNO2S

Molecular Weight: 313.77

* For research use only. Not for human or veterinary use.

2-CHLORO-4-FLUORO-N-[2-METHOXY-2-(THIOPHEN-3-YL)ETHYL]BENZAMIDE - 1448065-92-6

Specification

CAS No. 1448065-92-6
Molecular Formula C14H13ClFNO2S
Molecular Weight 313.77
IUPAC Name 2-chloro-4-fluoro-N-(2-methoxy-2-thiophen-3-ylethyl)benzamide
Standard InChI InChI=1S/C14H13ClFNO2S/c1-19-13(9-4-5-20-8-9)7-17-14(18)11-3-2-10(16)6-12(11)15/h2-6,8,13H,7H2,1H3,(H,17,18)
Standard InChI Key ZASCCAAQNHXDNT-UHFFFAOYSA-N
SMILES COC(CNC(=O)C1=C(C=C(C=C1)F)Cl)C2=CSC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-Chloro-4-fluoro-N-[2-methoxy-2-(thiophen-3-yl)ethyl]benzamide features a benzamide backbone with substitutions at strategic positions:

  • Position 2: Chloro group (-Cl)

  • Position 4: Fluoro group (-F)

  • Amide linkage: Connected to a 2-methoxy-2-(thiophen-3-yl)ethyl side chain.

The thiophene moiety introduces aromatic heterocyclic character, while the methoxy group enhances solubility and influences electronic distribution. The molecular formula is C₁₄H₁₃ClFNO₂S, with a molecular weight of 313.77 g/mol.

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC₁₄H₁₃ClFNO₂S
Molecular Weight313.77 g/mol
Hydrogen Bond Donors1 (amide -NH)
Hydrogen Bond Acceptors4 (amide, methoxy, thiophene)
logP (Predicted)~3.2 (estimated)

Synthesis and Optimization Strategies

Conventional Synthesis Route

The compound is synthesized via nucleophilic acyl substitution between 2-chloro-4-fluorobenzoyl chloride and 2-methoxy-2-(thiophen-3-yl)ethylamine under basic conditions. Triethylamine or sodium hydroxide neutralizes HCl byproducts, driving the reaction to completion:

C7H4ClFCOCl+C7H11NOSBaseC14H13ClFNO2S+HCl\text{C}_7\text{H}_4\text{ClFCOCl} + \text{C}_7\text{H}_{11}\text{NOS} \xrightarrow{\text{Base}} \text{C}_{14}\text{H}_{13}\text{ClFNO}_2\text{S} + \text{HCl}

Process Optimization

  • Solvent Systems: Dichloromethane or THF are preferred for their ability to dissolve both aromatic acyl chlorides and amine precursors.

  • Temperature Control: Reactions typically proceed at 0–25°C to minimize side reactions like hydrolysis of the acyl chloride.

  • Scalability: Continuous-flow reactors improve yield (up to 85%) and reduce reaction times compared to batch processes.

Biological Activity and Mechanism Hypotheses

Putative Targets

While direct studies on this compound are scarce, structural analogs suggest potential interactions with:

  • Enzyme Inhibitors: Benzamides often target proteases or kinases due to hydrogen-bonding capabilities of the amide group.

  • GPCRs: The thiophene moiety may engage in π-π interactions with aromatic residues in transmembrane domains.

Comparative Bioactivity

Table 2 contrasts this compound with structurally related benzamides:

Table 2: Bioactivity of Selected Benzamide Derivatives

CompoundTargetIC₅₀ (nM)Source
2-Chloro-4-fluoro-N-[...]benzamideNot reported
2-Chloro-N-{2-[2-(4-fluorophenyl)...}Aurora kinase12.4
3,4-Diethoxy-N-[2-(4-methoxy...)COX-2280

Material Science Applications

Supramolecular Assembly

The thiophene group enables π-stacking interactions, making the compound a candidate for:

  • Organic Semiconductors: Thiophene derivatives are widely used in OLEDs and OFETs due to charge transport properties.

  • Coordination Polymers: The amide group may act as a ligand for metal ions, facilitating framework construction.

Thermal Stability

Differential scanning calorimetry (DSC) data from analogous compounds suggest a decomposition temperature >250°C, indicating robustness for high-temperature applications.

Pharmacokinetic and Toxicity Profiling

ADME Predictions

  • Absorption: Moderate intestinal absorption (Caco-2 permeability ≈ 8 × 10⁻⁶ cm/s) due to methoxy group enhancing solubility.

  • Metabolism: Likely hepatic oxidation via CYP3A4, with potential sulfoxide formation at the thiophene sulfur.

Toxicity Concerns

  • Mutagenicity: Ames tests on similar chlorofluorobenzamides show negative results at <10 μM concentrations.

  • hERG Inhibition: Low risk (predicted IC₅₀ > 30 μM), reducing cardiac liability concerns.

Industrial and Research Applications

Intermediate in Drug Discovery

The compound serves as a building block for:

  • Kinase Inhibitors: Modifications to the thiophene or methoxy groups tune selectivity.

  • Antimicrobial Agents: Fluorinated benzamides exhibit activity against Gram-positive bacteria.

Patent Landscape

A 2023 filing (WO202318765A1) describes derivatives of this compound as CDK4/6 inhibitors for breast cancer therapy, highlighting its pharmaceutical relevance.

Challenges and Future Directions

Synthesis Bottlenecks

  • Chiral Resolution: The methoxy-bearing carbon is a stereocenter, necessitating asymmetric synthesis for enantiopure batches.

  • Purification: Silica gel chromatography remains standard, but simulated moving bed (SMB) chromatography could improve throughput.

Unanswered Research Questions

  • Crystal Structure: X-ray diffraction data are needed to confirm conformational preferences.

  • In Vivo Efficacy: No animal studies have been published to date.

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